5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 240408-95-1
VCID: VC6551993
InChI: InChI=1S/C12H5F6NO3/c13-11(14,15)4-1-6(12(16,17)18)8-7(2-4)19-3-5(9(8)20)10(21)22/h1-3H,(H,19,20)(H,21,22)
SMILES: C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)C(F)(F)F
Molecular Formula: C12H5F6NO3
Molecular Weight: 325.166

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid

CAS No.: 240408-95-1

Cat. No.: VC6551993

Molecular Formula: C12H5F6NO3

Molecular Weight: 325.166

* For research use only. Not for human or veterinary use.

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid - 240408-95-1

Specification

CAS No. 240408-95-1
Molecular Formula C12H5F6NO3
Molecular Weight 325.166
IUPAC Name 4-oxo-5,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H5F6NO3/c13-11(14,15)4-1-6(12(16,17)18)8-7(2-4)19-3-5(9(8)20)10(21)22/h1-3H,(H,19,20)(H,21,22)
Standard InChI Key DCWNMQCUGHBNRZ-UHFFFAOYSA-N
SMILES C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid is C₁₂H₅F₆NO₃, with a molecular weight of 325.166 g/mol. The quinoline backbone is substituted at positions 5 and 7 with trifluoromethyl (-CF₃) groups, while position 3 features a carboxylic acid (-COOH) functional group. The 4-hydroxy (-OH) group further enhances its polarity and hydrogen-bonding capacity.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Cyclization: Formation of the quinoline core via Skraup or Doebner-Miller reactions using aniline derivatives.

  • Trifluoromethylation: Introduction of -CF₃ groups at positions 5 and 7 using Umemoto’s reagent or CF₃Cu complexes under palladium catalysis.

  • Carboxylic Acid Functionalization: Oxidation of a methyl or ester group at position 3 to -COOH using KMnO₄ or hydrolytic conditions .

Industrial-scale production employs continuous flow reactors to optimize yield (reported >75%) and purity (>98%). Key challenges include controlling exothermic trifluoromethylation steps and minimizing byproducts like regioisomeric quinoline derivatives.

Purification and Quality Control

Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity, while mass spectrometry (MS) verifies molecular ion peaks at m/z 325.166.

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
SolubilitySoluble in DMSO, DMF; insoluble in water
LogP (Partition Coefficient)Estimated 2.1–2.5 (lipophilic due to -CF₃ groups)
pKa (Carboxylic Acid)~4.2 (similar to benzoic acid)
Hazard CodeRisk StatementPrecautionary Measures
H315Causes skin irritationWear nitrile gloves; avoid dermal contact
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse fume hoods or respirators

Exposure Controls

  • Engineering Controls: Local exhaust ventilation, closed systems.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), air-purifying respirators (APR) with organic vapor cartridges .

Future Directions and Research Gaps

  • Structure-Activity Relationships (SAR): Systematic modification of the -COOH and -CF₃ groups to optimize pharmacokinetics.

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiles in rodent models.

  • Formulation Development: Nanoencapsulation or salt formation to improve solubility.

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